molecular formula C6H5ClFN3O B12973402 2-Chloro-4-fluoronicotinohydrazide

2-Chloro-4-fluoronicotinohydrazide

Cat. No.: B12973402
M. Wt: 189.57 g/mol
InChI Key: JLDFHZWUTZJPPL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoronicotinohydrazide is a pyridine-derived hydrazide compound characterized by a chloro substituent at position 2 and a fluoro substituent at position 4 on the pyridine ring. Its hydrazide functional group (-CONHNH₂) makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules.

Properties

Molecular Formula

C6H5ClFN3O

Molecular Weight

189.57 g/mol

IUPAC Name

2-chloro-4-fluoropyridine-3-carbohydrazide

InChI

InChI=1S/C6H5ClFN3O/c7-5-4(6(12)11-9)3(8)1-2-10-5/h1-2H,9H2,(H,11,12)

InChI Key

JLDFHZWUTZJPPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoronicotinohydrazide typically involves the reaction of 2-chloro-4-fluoronicotinic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-fluoronicotinohydrazide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoronicotinohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized nicotinohydrazides.

Scientific Research Applications

2-Chloro-4-fluoronicotinohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoronicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Key Differences and Implications:

Core Structure: Pyridine vs. This may enhance interactions with biological targets (e.g., enzymes) compared to phenylhydrazines .

Substituent Positions: 2-Cl, 4-F Configuration: Shared by both 2-chloro-4-fluoronicotinohydrazide and 2-chloro-4-fluorophenylhydrazine. This substitution pattern is associated with increased metabolic stability and lipophilicity in drug candidates .

Functional Groups: Hydrazide (-CONHNH₂) vs. Hydrochloride Salts: Hydrazine hydrochlorides (e.g., (2-chloro-4-fluorophenyl)hydrazine HCl) exhibit improved solubility in polar solvents compared to free bases, aiding in synthetic workflows .

Applications: Pharmaceuticals: Chloro-fluoro-phenylhydrazines are intermediates in antiviral and antifungal agents, while nitrophenol derivatives (e.g., 4-fluoro-2-nitrophenol) serve as precursors in dye synthesis . Agrochemicals: Dual halogenation (Cl/F) in nicotinohydrazides may enhance pesticidal activity by mimicking natural alkaloids .

Research Findings and Limitations

  • Synthetic Accessibility: Chloro-fluoro-substituted hydrazines are commercially available (e.g., Biopharmacule, TCI Chemicals), but nicotinohydrazides require specialized synthesis routes, limiting large-scale production .
  • Similarity Scores: Structural analogs like (2-chloro-4-fluorophenyl)hydrazine HCl exhibit high similarity (0.82–0.87) to nicotinohydrazides, suggesting overlapping reactivity in coupling reactions .
  • Data Gaps: Experimental data on the physicochemical properties (e.g., melting point, solubility) and bioactivity of 2-chloro-4-fluoronicotinohydrazide are absent in the provided evidence, necessitating further study.

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